![molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8](/img/structure/B6293939.png)

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

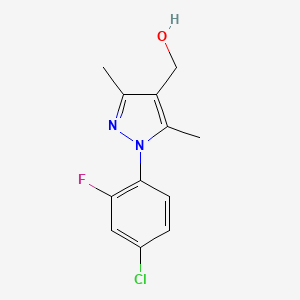

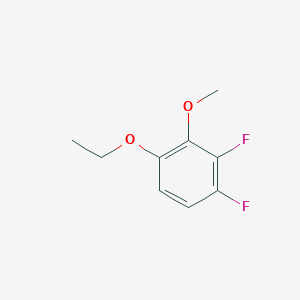

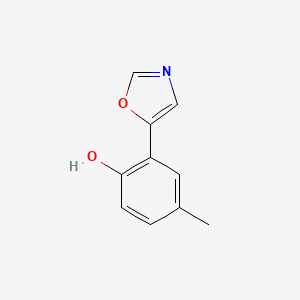

The compound “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-(Trifluoromethoxy)biphenyl” has been analyzed . The molecular formula for “4-(Trifluoromethoxy)biphenyl” is C13H9F3O, with an average mass of 238.205 Da and a monoisotopic mass of 238.060547 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “4-(Trifluoromethoxy)biphenyl” have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

Liquid Crystal Materials

This compound is used in the synthesis of new-generation liquid crystal materials for application in the infrared region . The synthesized group includes compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core . These materials have unique infrared properties due to the lack of aliphatic protons in the molecular structure .

Trifluoromethoxylation Reagents

The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Building Block for New Materials

Ligand for Metal Complexes

Inhibitor in Inflammatory Cell Model

A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative could inhibit NO production in an inflammatory cell model .

Reducer in Oxidative Stress Cell Model

The same derivative mentioned above could also reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .

Safety and Hazards

Orientations Futures

A study on new-generation liquid crystal materials for application in the infrared region presents 13 new organic compounds with self-assembling behavior, which includes compounds based on 4′-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core . This suggests potential future directions for the use of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” in similar applications.

Mécanisme D'action

Target of Action

A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.

Mode of Action

The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.

Result of Action

Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.

Action Environment

The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.

Propriétés

IUPAC Name |

2-phenyl-5-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYQHGORSARJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)